

# In-Depth Technical Guide: Iloperidone Metabolite P95-13C,d3

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## Compound of Interest

Compound Name: Iloperidone metabolite P95-13C,d3

Cat. No.: B15143488

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This technical guide provides a comprehensive overview of the Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity, pharmacological properties, and metabolic pathways.

## Chemical Identification and CAS Number

An essential aspect of chemical documentation is the Chemical Abstracts Service (CAS) number, a unique identifier for a specific substance. For the isotopically labeled **Iloperidone metabolite P95-13C,d3**, a specific CAS number is not publicly available or has not been assigned. Chemical suppliers that list this labeled compound for research purposes do not provide a registered CAS number.<sup>[1][2][3]</sup>

However, the parent (unlabeled) compound, Iloperidone metabolite P95, is well-documented and has the following CAS number:

Compound	CAS Number
Iloperidone metabolite P95	475110-48-6 <sup>[4][5]</sup>

Iloperidone metabolite P95 is also known by its synonym P95-12113 and its formal chemical name: 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidiny]propoxy]-3-methoxy-benzoic acid.

The isotopically labeled version, Iloperidone-13C-d3 Metabolite P95, has a molecular formula of C<sub>22</sub>H<sub>22</sub>FN<sub>2</sub>O<sub>5</sub><sup>13</sup>CD<sub>3</sub> and a molecular weight of approximately 432.47.

## Quantitative Pharmacological Data

Iloperidone metabolite P95 exhibits binding affinity for several neurotransmitter receptors, although its activity profile differs from the parent drug, Iloperidone. The primary quantitative data available pertains to its receptor binding affinities (K<sub>i</sub> values).

Table 1: Receptor Binding Affinity (K<sub>i</sub>) of Iloperidone Metabolite P95

Receptor Subtype	Mean K <sub>i</sub> (nM)
Serotonin 5-HT <sub>2A</sub>	7.08
α <sub>1</sub> -Adrenergic	21.38
α <sub>2B</sub> -Adrenergic	83.18

| α<sub>2C</sub>-Adrenergic | 47.86 |

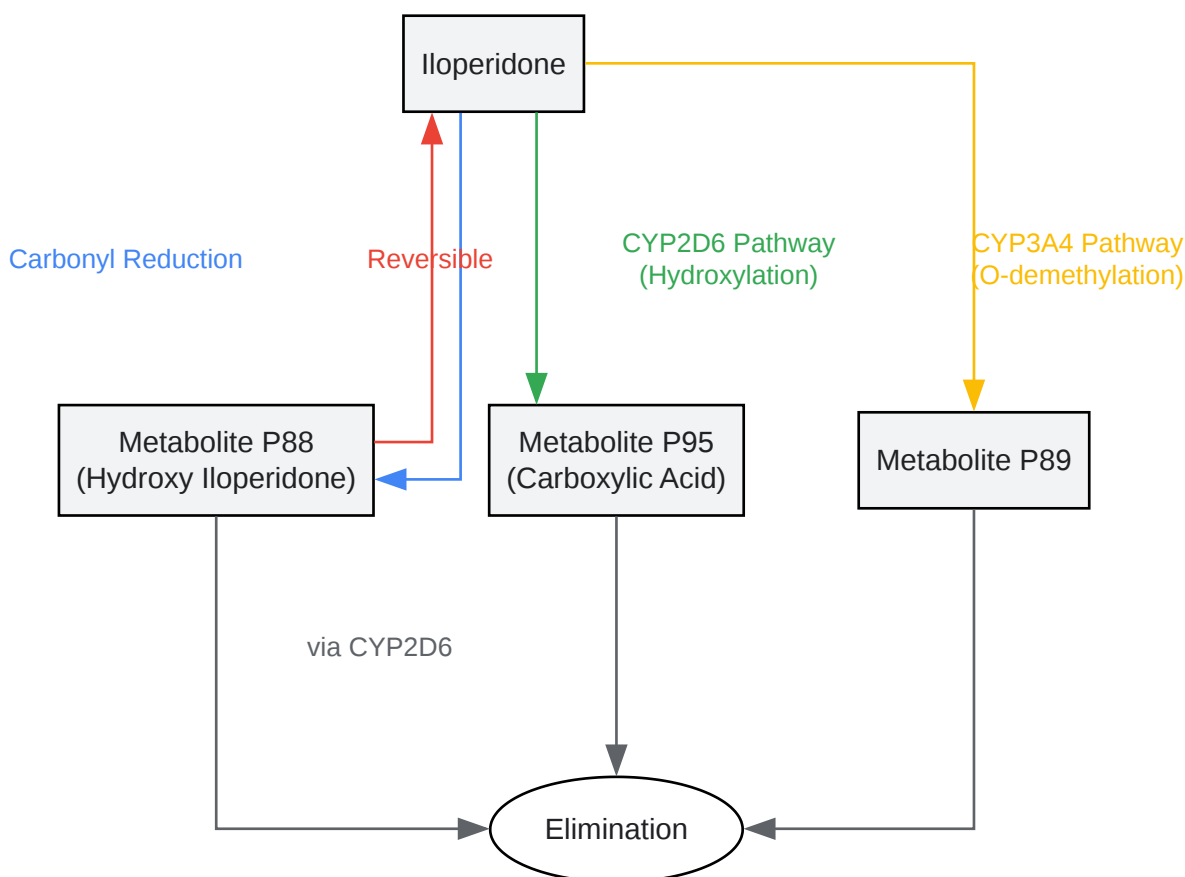
Note: These values are for the unlabeled P95 metabolite. The isotopic labeling in P95-13C,d3 is not expected to alter its pharmacological activity.

## Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily through three major pathways involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The metabolite P95 is a significant product of this metabolism.

The formation of P95 occurs via the CYP2D6-mediated pathway. This metabolite is found in higher concentrations in individuals who are extensive metabolizers (EM) of CYP2D6 compared to poor metabolizers (PM). It has been noted that P95 does not readily cross the blood-brain barrier, suggesting it is unlikely to contribute to the central therapeutic effects of Iloperidone.

Below is a diagram illustrating the major metabolic pathways of Iloperidone.



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Figure 1. Simplified metabolic pathway of Iloperidone.

## Experimental Protocols

The following provides a general methodology for the type of experiment used to determine the receptor binding affinities listed in Table 1. This is based on standard practices in the field.

## Radioligand Binding Assays

Objective: To determine the affinity of a test compound (Iloperidone metabolite P95) for specific neurotransmitter receptors by measuring its ability to displace a known radiolabeled ligand.

General Methodology:

- Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., CHO cells transfected with human 5-HT<sub>2A</sub> receptor).

- Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in a suitable buffer.
- Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (Iloperidone metabolite P95).
- Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using liquid scintillation counting.
- Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
- Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used.

## Conclusion

While a specific CAS number for **Iloperidone metabolite P95-13C,d3** is not found in public databases, the parent compound, P95, is well-characterized with the CAS number 475110-48-6. The available quantitative data on P95's receptor binding profile indicates a lower affinity for key receptors compared to the parent drug, Iloperidone, and its limited ability to cross the blood-brain barrier suggests a minimal contribution to the central therapeutic effects. The isotopically labeled form serves as a critical tool for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. Researchers utilizing this compound should reference it by its chemical name and note the absence of a specific CAS number, while using the parent compound's CAS number for contextual reference.

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